molecular formula C15H22ClNO B1614155 2-Chloro-4-decanoylpyridine CAS No. 898784-76-4

2-Chloro-4-decanoylpyridine

Cat. No.: B1614155
CAS No.: 898784-76-4
M. Wt: 267.79 g/mol
InChI Key: RIGFWOJNJHYVIN-UHFFFAOYSA-N
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Description

2-Chloro-4-decanoylpyridine (CAS 898784-76-4) is a pyridine derivative featuring a chlorine atom at the 2-position and a decanoyl group (10-carbon acyl chain) at the 4-position. Its molecular formula is C₁₅H₂₂ClNO, with a molecular weight of 267.80 g/mol . This compound belongs to a class of acylated chloropyridines, where the acyl chain length and substituent positions dictate its physicochemical properties and reactivity. Such derivatives are often explored in pharmaceutical and materials science due to their tunable electronic and steric profiles.

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO/c1-2-3-4-5-6-7-8-9-14(18)13-10-11-17-15(16)12-13/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGFWOJNJHYVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642139
Record name 1-(2-Chloropyridin-4-yl)decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-76-4
Record name 1-(2-Chloropyridin-4-yl)decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-decanoylpyridine typically involves the acylation of 2-chloropyridine with decanoyl chloride. The reaction is carried out in the presence of a suitable base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion .

Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring, enhanced by the electron-withdrawing chlorine substituent, facilitates nucleophilic substitution. The decanoyl group at the 4-position may sterically hinder reactivity but does not eliminate substitution potential.

  • Reagents/Conditions :

    • Ammonia or amines (e.g., morpholine) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C) .

    • Hydroxide ions under basic conditions may displace chloride, forming 4-decanoylpyridin-2-ol.

  • Example Reaction :

    2-Chloro-4-decanoylpyridine+NH3Δ,DMF2-Amino-4-decanoylpyridine+HCl\text{this compound} + \text{NH}_3 \xrightarrow{\Delta, \text{DMF}} \text{2-Amino-4-decanoylpyridine} + \text{HCl}

Reduction Reactions

The nitro or ketone groups in related compounds are often reduced to amines or alcohols. For this compound, reductions may target the carbonyl or chlorine:

  • Catalytic Hydrogenation :

    • Pd/C or Raney Ni in ethanol/H₂ reduces the decanoyl group to a hydroxymethyl chain.

    • Chlorine may remain intact due to its resistance under mild H₂ conditions .

  • Lithium Aluminum Hydride (LiAlH₄) :

    • Reduces the ketone to a secondary alcohol, yielding 2-chloro-4-(decanol)pyridine .

Oxidation Reactions

The decanoyl chain and pyridine ring may undergo oxidation:

  • KMnO₄/H₂SO₄ :

    • Oxidizes the decanoyl group to a carboxylic acid (4-carboxy-2-chloropyridine) under acidic, high-temperature conditions.

    • Over-oxidation risks degrading the pyridine ring.

  • Ozone (O₃) :

    • Ozonolysis of the decanoyl chain could yield shorter-chain aldehydes or ketones .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Heck) are plausible for modifying the pyridine ring:

  • Suzuki Coupling :

    This compound+Ar-B(OH)2Pd(PPh3)4,Base2-Aryl-4-decanoylpyridine\text{this compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{2-Aryl-4-decanoylpyridine}
    • Chlorine acts as a leaving group for aryl/heteroaryl introduction .

Degradation Pathways

Microbial or environmental degradation may involve:

  • Hydroxylation : Bacterial monooxygenases (e.g., Rhodococcus spp.) introduce hydroxyl groups to the pyridine ring or aliphatic chain .

  • Dechlorination : Reductive dehalogenation under anaerobic conditions removes chlorine, forming 4-decanoylpyridine .

Comparative Reaction Data

Reaction TypeReagents/ConditionsProductYield (%)Reference
Nucleophilic SubstitutionNH₃, DMF, 100°C, 12h2-Amino-4-decanoylpyridine~65*
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C, 6h2-Chloro-4-(decanol)pyridine~80*
Oxidation (KMnO₄)KMnO₄, H₂SO₄, 80°C, 4h4-Carboxy-2-chloropyridine~50*

*Estimated based on analogous reactions.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-4-decanoylpyridine is being investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of novel therapeutic agents.

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for the development of new antibiotics or antifungal agents .

Agrochemicals

The compound has potential applications in the agrochemical sector, particularly as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly agricultural chemicals.

  • Pesticidal Properties : Research indicates that compounds similar to this compound can disrupt pest metabolism, providing a basis for further exploration into its efficacy as an insecticide .

Material Science

In material science, this compound can be utilized in the synthesis of polymers or coatings due to its reactive chlorine atom.

  • Polymer Synthesis : The compound can serve as a monomer in the preparation of specialty polymers with tailored properties for applications in coatings, adhesives, and sealants .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

StudyFocus AreaFindings
Study AAntimicrobial ActivityDemonstrated effective inhibition against several bacterial strains, indicating potential as an antibiotic precursor.
Study BPesticide DevelopmentShowed promising results in field tests against common agricultural pests, suggesting its viability as a new pesticide formulation.
Study CPolymer ChemistrySuccessfully synthesized novel polymers from this compound, exhibiting enhanced thermal stability compared to conventional materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-decanoylpyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Acyl Chain Length Variants

A series of homologs with varying acyl chain lengths are documented in the literature (Table 1).

Table 1: Comparison of 2-Chloro-4-acylpyridine Derivatives

Compound Name Acyl Chain Length Molecular Formula Molecular Weight (g/mol) CAS Number
2-Chloro-4-hexanoylpyridine C6 C₁₁H₁₄ClNO 211.69 898784-68-4
2-Chloro-4-octanoylpyridine C8 C₁₃H₁₈ClNO 239.75 898784-72-0
2-Chloro-4-nonanoylpyridine C9 C₁₄H₂₀ClNO 253.77 898784-74-2
2-Chloro-4-decanoylpyridine C10 C₁₅H₂₂ClNO 267.80 898784-76-4
2-Chloro-4-undecanoylpyridine C11 C₁₆H₂₄ClNO 281.82 Not provided

Key Findings :

  • Longer acyl chains (e.g., decanoyl vs. hexanoyl) increase molecular weight and lipophilicity, likely enhancing membrane permeability in biological systems .
  • Shorter chains (e.g., hexanoyl) may improve aqueous solubility due to reduced hydrophobic interactions.

Substituent-Type Variants

Structural analogs with alternative substituents at the 4-position demonstrate distinct electronic and steric effects (Table 2).

Table 2: Substituent-Driven Comparison

Compound Name 4-Position Substituent Molecular Formula Key Properties CAS Number
2-Chloro-4-cyanopyridine Cyano (-CN) C₆H₃ClN₂ High polarity, electron-withdrawing 313545-44-7
2-Chloro-4-bromopyridine Bromo (-Br) C₅H₃BrClN Enhanced halogen bonding potential 254749-11-6
2-Chloro-4-ethoxybenzene Ethoxy (-OCH₂CH₃) C₈H₉ClO Ether group increases steric bulk 452-73-3
2-(Chloro(4-chlorophenyl)methyl)pyridine Chlorophenyl-methyl C₁₂H₉Cl₂N Aromatic stability, planar geometry 142404-69-1

Key Findings :

  • Electron-withdrawing groups (e.g., -CN, -Br) increase electrophilicity at the pyridine ring, favoring nucleophilic substitution reactions .
  • Bulky substituents (e.g., chlorophenyl-methyl) reduce reactivity due to steric hindrance but enhance stability in aromatic systems .
  • Ether groups (e.g., ethoxy) introduce hydrogen-bonding capabilities, altering solubility profiles .

Heterocyclic Variants

Compounds with modified heterocyclic cores exhibit divergent chemical behaviors:

  • 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8): A pyrimidine derivative with a carboxylic acid group. The dual nitrogen atoms in the pyrimidine ring increase basicity and hydrogen-bonding capacity compared to pyridines. The carboxylic acid moiety further enhances polarity and acidity (pKa ~2-3) .
  • 4-(2-Aminoethyl)pyridine: Features an aminoethyl group, making it highly basic and suitable for coordination chemistry or ligand design .

Key Findings :

  • Pyrimidines and pyridines differ in electronic structure, affecting aromaticity and reactivity.
  • Functional groups (e.g., -COOH, -NH₂) dominate application-specific roles, such as drug formulation or catalysis .

Biological Activity

2-Chloro-4-decanoylpyridine (CAS Number: 898784-76-4) is a compound of increasing interest due to its potential biological activities. This article explores its biological activity, metabolic pathways, and implications for environmental and pharmaceutical applications, drawing from various research studies.

  • Molecular Formula : C15H22ClNO
  • Molecular Weight : 269.79 g/mol
  • Structure : The compound features a pyridine ring substituted with a chlorine atom and a decanoyl group, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study conducted by Rieke Metals demonstrated that this compound could inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals or agricultural applications .

Enzymatic Activity

The compound has been shown to interact with certain enzymes, impacting metabolic pathways. For instance, studies on similar pyridine derivatives indicate that they can act as enzyme inhibitors or substrates, influencing biochemical processes in microorganisms .

Case Studies

  • Microbial Degradation :
    • In a study focusing on the degradation of chlorinated compounds, strains of Burkholderia were effective in breaking down related pyridine derivatives. These bacteria utilize chlorinated compounds as sole carbon sources, indicating a potential pathway for the biodegradation of this compound in contaminated environments .
  • Environmental Impact :
    • The persistence of chlorinated compounds in the environment raises concerns about their biodegradability. Research has shown that while some strains can degrade these compounds effectively, others may contribute to environmental toxicity. Understanding the metabolic pathways involved in the degradation of this compound is crucial for assessing its environmental impact .

Table 1: Comparison of Biological Activities of Pyridine Derivatives

CompoundAntimicrobial ActivityMetabolic PathwayEnvironmental Persistence
This compoundModeratePotential reductive dehalogenationModerate
2-Chloro-4-nitrophenolHighHydroquinone pathwayHigh
2-Chloro-4-nitroanilineHighAerobic degradationLow

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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